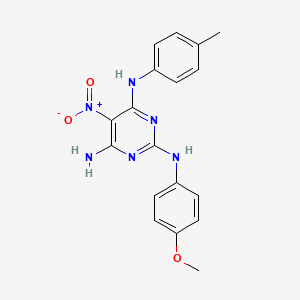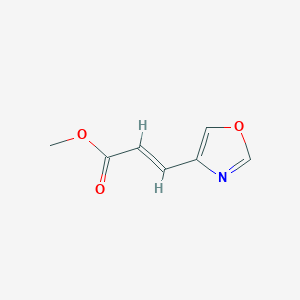
Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxazole ring and the ester functional group in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or amino acids with carboxylic acids or their derivatives.
Esterification: The oxazole intermediate is then esterified using methanol and an acid catalyst to form the methyl ester.
Alkene Formation: The final step involves the formation of the (E)-alkene through a Wittig reaction or a similar olefination process.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts, solvents, and reaction conditions are carefully selected to achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole carboxylic acids.
Reduction: Reduction can lead to the formation of oxazole alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols.
Applications De Recherche Scientifique
Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, such as antimicrobial, antifungal, or anticancer properties.
Material Science: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that contribute to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (E)-3-(1,3-thiazol-4-yl)prop-2-enoate: Similar structure with a thiazole ring instead of an oxazole ring.
Methyl (E)-3-(1,3-imidazol-4-yl)prop-2-enoate: Contains an imidazole ring, offering different chemical and biological properties.
Uniqueness
Methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
methyl (E)-3-(1,3-oxazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-10-7(9)3-2-6-4-11-5-8-6/h2-5H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFEFUCSQSHLO-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=COC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=COC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2-fluorophenoxy)propyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2499436.png)
![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)
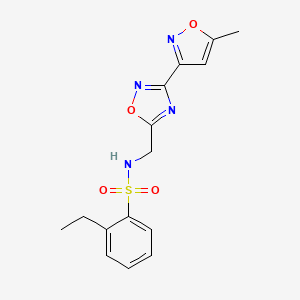
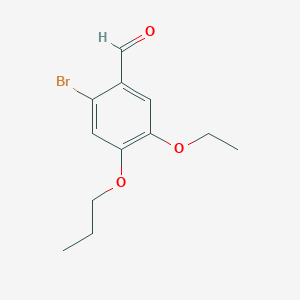
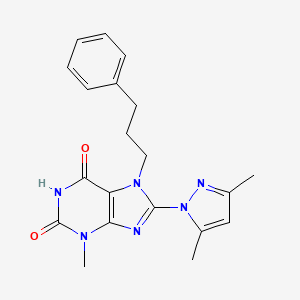
![N,N-DIMETHYL-4-{2-METHYL-6-[(4-METHYLPYRIDIN-2-YL)AMINO]PYRIMIDIN-4-YL}PIPERAZINE-1-SULFONAMIDE](/img/structure/B2499443.png)
![Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate](/img/structure/B2499444.png)
![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)
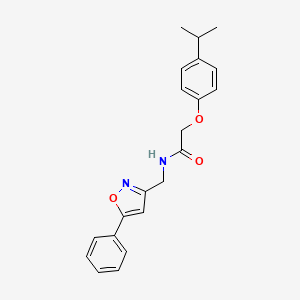

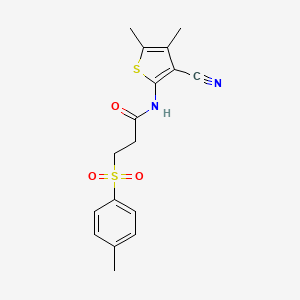
![1-(4-bromo-2-fluorophenyl)-4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2499452.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(5-phenyl-1,2-oxazol-3-yl)cyclopropane-1-carboxamide](/img/structure/B2499455.png)
